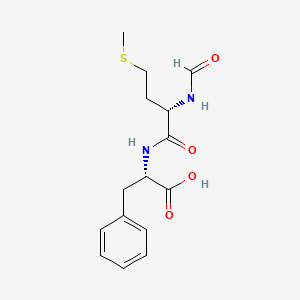

N-(N-Formyl-L-methionyl)-L-phenylalanine

Vue d'ensemble

Description

“N-(N-Formyl-L-methionyl)-L-phenylalanine” is also known as N-Formyl-Met-Leu-Phe (fMLF or fMLP), a chemotactic peptide . It is used in the initiation of protein synthesis from bacterial and organellar genes, and may be removed post-translationally .

Synthesis Analysis

The synthesis of this compound involves the addition of the formyl group to methionine. This modification is done after methionine has been loaded onto tRNA fMet by aminoacyl-tRNA synthetase .

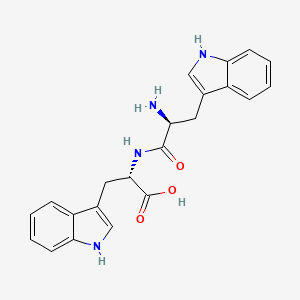

Molecular Structure Analysis

The empirical formula of this compound is C21H31N3O5S . Its molecular weight is 437.55 . The InChI string is 1S/C21H31N3O5S/c1-14(2)11-17(23-19(26)16(22-13-25)9-10-30-3)20(27)24-18(21(28)29)12-15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1 .

Chemical Reactions Analysis

The initiating methionine residue enters the ribosome as N-formylmethionyl tRNA. This process occurs in Escherichia coli and other bacteria as well as in the mitochondria of eukaryotic cells .

Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 437.55 . It is soluble in acetic acid .

Applications De Recherche Scientifique

Structural Insights and Molecular Interactions

Conformation and Hydrogen Bonding N-(N-Formyl-L-methionyl)-L-phenylalanine exhibits distinct structural features, primarily characterized by its ability to form parallel beta-sheet structures stabilized by C-H...O hydrogen bonds. These features are integral to the chemotactic N-formyl methionyl peptides' structure and function, as elucidated through crystallographic studies (Parthasarathy, Fridey, & Srikrishnan, 2009). Similarly, the crystal and molecular structure of heterochiral N-formyl methionyl peptides have been reported, shedding light on the solid-state peptide conformation, which varies significantly from solution states, indicating the flexible nature of these peptides (Eggleston, 2009).

Thermodynamic Properties The standard thermodynamic functions of tripeptides related to this compound have been meticulously studied, revealing their stability over a wide temperature range and providing insights into their heat capacities, enthalpies, entropies, and Gibbs energies. These findings are crucial for understanding the physical properties of these peptides and their interactions with biological systems (Markin et al., 2014).

Applications in Drug Delivery and Immunological Response

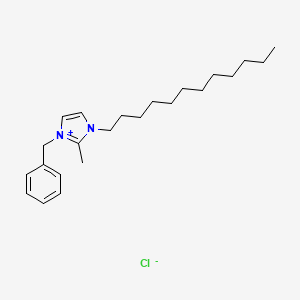

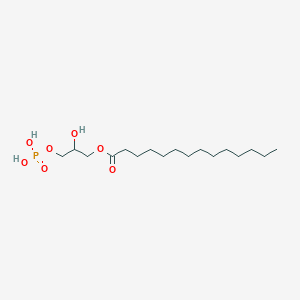

Liposome Formulation for Targeted Drug Delivery Innovative approaches in drug delivery have utilized this compound-modified liposomes to enhance drug concentration at inflammatory sites. The peptide's specific interaction with formyl peptide receptors on target cells like macrophages has been exploited to improve the targeting efficiency of liposomes, offering promising avenues for anti-inflammatory drug carriers (Qin et al., 2014).

Cellular Activation and Binding Dynamics The peptide's binding to surface receptors on phagocytic cells has been a focal point of research. Studies have shown that while conjugates with multiple N-formyl-methionyl peptides exhibit enhanced binding to phagocytic cells, they do not significantly increase cellular activation, indicating a potential for targeted drug delivery without triggering excessive immune responses (Pooyan et al., 2002).

Enzymatic Degradation and Immune Modulation Research has also delved into the enzymes involved in the degradation of chemotactic N-formyl peptides, highlighting the intricate balance maintained by the immune system to mitigate unwanted inflammation, particularly in response to commensal bacteria in the gut. This degradation process is crucial in preventing excessive immune responses and maintaining homeostasis (Nguyen & Pei, 2005).

Mécanisme D'action

Target of Action

The primary target of N-(N-Formyl-L-methionyl)-L-phenylalanine, also known as FOR-MET-PHE-OH, is the protein synthesis machinery of bacteria, mitochondria, and chloroplasts . It specifically interacts with the 30S ribosome-mRNA complex and the tRNA fMet .

Mode of Action

FOR-MET-PHE-OH is a derivative of the amino acid methionine, where a formyl group has been added to the amino group . It is used for the initiation of protein synthesis from bacterial and organellar genes . The 30S ribosome-mRNA complex specifically recruits tRNAs with a formylated amino acid – tRNA fMet attached to FOR-MET-PHE-OH . The addition of the formyl group to methionine is catalyzed by the enzyme methionyl-tRNA formyltransferase .

Biochemical Pathways

FOR-MET-PHE-OH plays a crucial part in the protein synthesis of bacteria, mitochondria, and chloroplasts . The formyl group is added to methionine after methionine has been loaded onto tRNA fMet by aminoacyl-tRNA synthetase .

Result of Action

The result of FOR-MET-PHE-OH’s action is the initiation of protein synthesis in bacteria, mitochondria, and chloroplasts . Proteins in these organisms start with a FOR-MET-PHE-OH residue instead of a methionine . In the human body, FOR-MET-PHE-OH is recognized by the immune system as foreign material, or as an alarm signal released by damaged cells, and stimulates the body to fight against potential infection .

Action Environment

The action of FOR-MET-PHE-OH is influenced by the cellular environment. For instance, the presence of specific tRNAs and ribosomal complexes is necessary for its role in protein synthesis . Additionally, the pH and temperature of the environment could affect the stability and efficacy of FOR-MET-PHE-OH.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

N-(N-Formyl-L-methionyl)-L-phenylalanine is known to participate in several biochemical reactions. It interacts with enzymes such as formyl peptide receptors, which are G-protein-coupled receptors found on the surface of phagocytic cells. These receptors recognize N-formyl peptides and initiate a cascade of intracellular signaling events. The interaction between this compound and formyl peptide receptors leads to the activation of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways . Additionally, this compound can bind to ribosomal subunits, influencing protein synthesis by modulating the translation process .

Cellular Effects

This compound exerts various effects on different cell types. In immune cells, such as neutrophils and macrophages, it acts as a chemoattractant, guiding these cells to sites of infection or inflammation. This compound enhances the phagocytic activity of these cells, promoting the clearance of pathogens and cellular debris . Furthermore, N-(N-Formyl-L-meth

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-22-8-7-12(16-10-18)14(19)17-13(15(20)21)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQJQFGSAAGNSI-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944615 | |

| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22008-60-2 | |

| Record name | N-Formylmethionylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022008602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of reducing methionine sulfoxide in peptide synthesis?

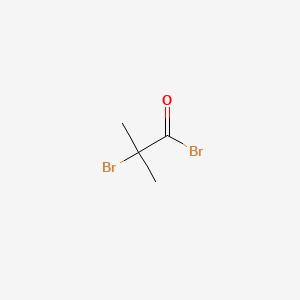

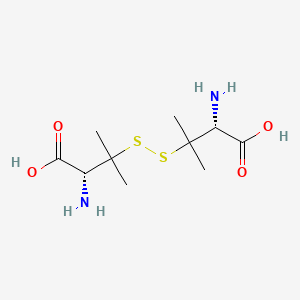

A1: Methionine sulfoxide can form during peptide synthesis, which can impact the structure and function of the final peptide product. [] The reduction of methionine sulfoxide back to methionine helps to ensure the synthesis of the desired peptide with the correct sequence and structure. []

Q2: How does 2-mercaptopyridine facilitate the reduction of methionine sulfoxide in liquid hydrogen fluoride?

A2: While the exact mechanism is not fully detailed in the abstract, 2-mercaptopyridine likely acts as a reducing agent in the presence of liquid hydrogen fluoride. [] It donates electrons to methionine sulfoxide, facilitating the conversion back to methionine. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.